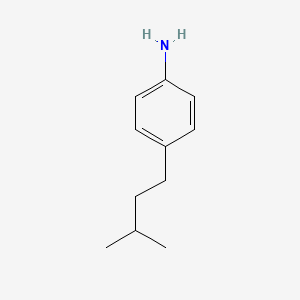
4-(3-Methylbutyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylbutyl)aniline is an organic compound with the molecular formula C11H17N . It is also known as 4-isopentylaniline . The molecule contains a total of 32 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .
Synthesis Analysis
The synthesis of aniline derivatives, including 4-(3-Methylbutyl)aniline, has been studied extensively. For instance, a series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized . The structures and composition of the polymers synthesized were confirmed by various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of 4-(3-Methylbutyl)aniline consists of an amine group attached to a benzene ring . The InChI code for this compound is 1S/C11H17N/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-9H,3-4,12H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-Methylbutyl)aniline include a molecular weight of 163.26 .Aplicaciones Científicas De Investigación
Sensor Development
A study by Jin & Yan (2021) focused on a bi-functionalized luminescent metal-organic framework (MOF), designed for the sensitive detection of 4-Aminophenol (4-AP), a biomarker for aniline in urine. This MOF shows potential as a sensor for monitoring concentrations of 4-AP, indicating its application in health screening and pre-diagnosis (Jin & Yan, 2021).
Liquid Crystal Research
Yeap, Hng, Yeap, Górecka, Ito, Ueno, Okamoto, Mahmood, & Imrie (2009) synthesized non-symmetric liquid crystal dimers related to the family of α-(4-benzylidene-substituted-aniline-4′-oxy)-ω-(2-methylbutyl-4′-(4″-phenyl)benzoateoxy)alkanes, exploring their transitional properties and behavior. Their research contributes to understanding the properties of liquid crystals in various applications (Yeap et al., 2009).
Photocages for Biochemical Applications
Škalamera, Blažek Bregović, Antol, Bohne, & Basarić (2017) investigated hydroxymethylaniline derivatives as photocages for alcohols and carboxylic acids. Their findings suggest potential uses in synthetic, biological, and medicinal applications due to their efficiency in photohydrolysis (Škalamera et al., 2017).
Environmental Monitoring and Treatment
Liu, Yang, Huang, Zhou, & Liu (2002) isolated a strain of Delftia sp. AN3, capable of degrading aniline, from activated sludge. This research is significant for understanding bioremediation processes and the management of aniline pollution in environmental settings (Liu et al., 2002).
Pharmaceutical Synthesis
Francis, Williamson, & Ward (2004) explored the synthesis of tetrahydroquinolines related to Virantmycin using substituted anilines. Such research plays a crucial role in the synthesis of pharmaceutical compounds and the development of new drugs (Francis et al., 2004).
Chemical Sensor Development
Mustafin, Latypova, Andriianova, Mullagaliev, Salikhov, Salikhov, & Usmanova (2021) focused on the polymerization of new aniline derivatives for the development of chemical sensors. Their research highlights the application of polyaniline derivatives in sensor technology, particularly for detecting moisture and ammonia (Mustafin et al., 2021).
Propiedades
IUPAC Name |
4-(3-methylbutyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-9H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXQDLFYTNOQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104177-72-2 |
Source


|
| Record name | 4-(3-methylbutyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2544976.png)
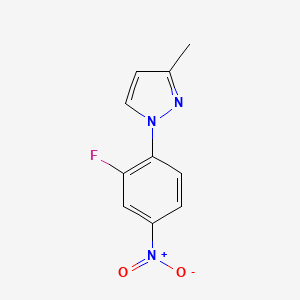
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2544979.png)
![N-benzo[g][1,3]benzothiazol-2-yl-5-chloro-2-nitrobenzamide](/img/structure/B2544980.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2544987.png)
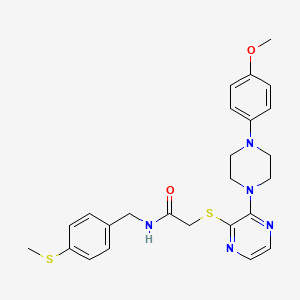
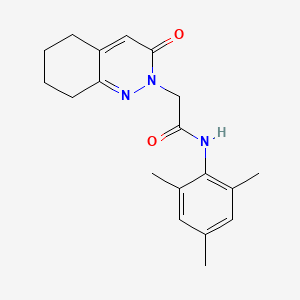
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2544990.png)
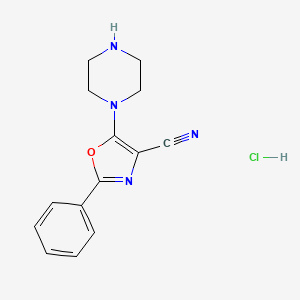
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2544994.png)
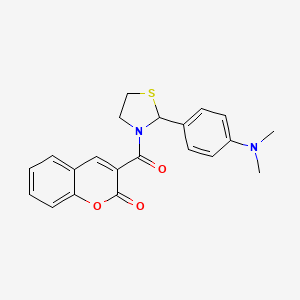
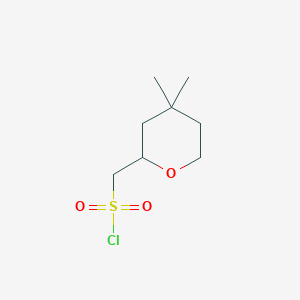
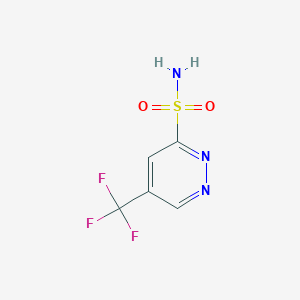
![1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2544999.png)